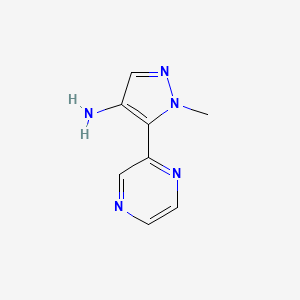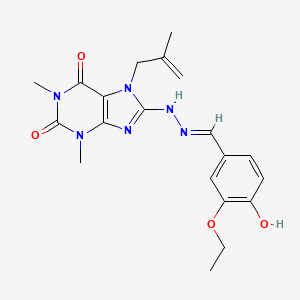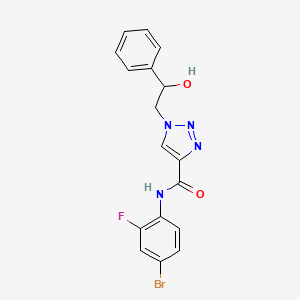![molecular formula C25H22N2O6S B2539305 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866588-83-2](/img/structure/B2539305.png)
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,3,4-tetrahydroquinoline, which is a structural motif found in various biologically active compounds. The presence of a benzenesulfonyl group and a dimethoxyphenyl acetamide moiety suggests potential for interaction with biological targets, possibly through hydrogen bonding or hydrophobic interactions.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives often involves the Pictet-Spengler reaction, as seen in the synthesis of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles . The starting materials for such syntheses typically include an amine and an aldehyde or ketone, which undergo condensation followed by cyclization. The introduction of the benzenesulfonyl group could be achieved through a sulfonation reaction, while the dimethoxyphenyl acetamide moiety could be introduced via acylation with the corresponding acid chloride or anhydride.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring. The benzenesulfonyl group is a strong electron-withdrawing group, which could influence the electronic distribution within the molecule and potentially stabilize the quinoline moiety. The dimethoxyphenyl group, on the other hand, is an electron-donating group, which could have implications for the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can participate in various chemical reactions. For instance, they can undergo electrophilic aromatic substitution reactions due to the activated nature of the benzene ring. The presence of the benzenesulfonyl group could make the quinoline nitrogen a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the acetamide moiety could be involved in hydrolysis reactions under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The benzenesulfonyl group is likely to increase the compound's acidity, while the dimethoxyphenyl group could contribute to increased solubility in organic solvents. The acetamide moiety could increase the compound's melting point and boiling point due to the potential for hydrogen bonding. The overall lipophilicity of the molecule would be a balance between the hydrophobic benzenesulfonyl group and the more polar acetamide and dimethoxyphenyl groups, which could affect its pharmacokinetic properties .
科学的研究の応用
Antitumor Activity
Quinazolinone derivatives, such as those mentioned in the studies by Al-Suwaidan et al. (2016) and others, have been extensively explored for their antitumor activities. These compounds have shown promising broad-spectrum antitumor activities, with some derivatives being more potent than standard chemotherapy drugs like 5-FU. The antitumor effects are attributed to various mechanisms, including interaction with cellular targets like EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation and survival (Al-Suwaidan et al., 2016).
Radiomodulatory Effects
Quinazolinone derivatives bearing the benzenesulfonamide moiety have also been investigated for their radiomodulatory effects. Compounds with this structure have shown the ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, which is a target for the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2). These effects suggest potential applications in mitigating the damaging effects of gamma radiation, making them promising antioxidant and radiomodulatory agents (Soliman et al., 2020).
Molecular Docking and Spectroscopy Studies
The structural and vibrational characteristics of quinazolinone derivatives have been studied through techniques like FT-IR, FT-Raman, and molecular docking. These studies help in understanding the interaction of these compounds with biological targets, such as the BRCA2 complex, which is significant in cancer research. Molecular docking results have shown that certain quinazolinone derivatives could exhibit inhibitory activity against cancer-related targets, providing insights into their potential therapeutic applications (El-Azab et al., 2016).
Structural and Inclusion Compounds Studies
The structural aspects of quinazolinone derivatives, especially those involving amide-containing isoquinoline derivatives, have been explored to understand their physicochemical properties and interactions. These studies contribute to the knowledge base required for designing more effective quinazolinone-based therapeutic agents by elucidating their structural and electronic characteristics (Karmakar et al., 2007).
特性
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-18-12-17(13-19(14-18)33-2)26-24(28)16-27-15-23(25(29)21-10-6-7-11-22(21)27)34(30,31)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSKCBERDJKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}cyclobutan-1-ol](/img/structure/B2539222.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)
![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)

![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)


![[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2539237.png)




![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)